Cas no 6266-05-3 (Bicyclo[2.2.1]heptane-2-carboxylicacid, 2-amino-1,7,7-trimethyl-)
![Bicyclo[2.2.1]heptane-2-carboxylicacid, 2-amino-1,7,7-trimethyl- structure](https://www.kuujia.com/scimg/cas/6266-05-3x500.png)
Bicyclo[2.2.1]heptane-2-carboxylicacid, 2-amino-1,7,7-trimethyl- Chemical and Physical Properties
Names and Identifiers
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- Bicyclo[2.2.1]heptane-2-carboxylicacid, 2-amino-1,7,7-trimethyl-
- 2-AMINO-2-BORNANECARBOXYLIC ACID
- Opt.-inakt. 2-Amino-1,7,7-trimethyl-norbornan-2-carbonsaeure
- optically inactive 2-amino-1,7,7-trimethyl-norbornane-2-carboxylic acid
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Computed Properties
- Exact Mass: 197.14200
- Monoisotopic Mass: 197.142
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 300
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
Experimental Properties
- Density: 1.116
- Boiling Point: 295.8°C at 760 mmHg
- Flash Point: 132.7°C
- Refractive Index: 1.521
- PSA: 63.32000
- LogP: 2.31500
Bicyclo[2.2.1]heptane-2-carboxylicacid, 2-amino-1,7,7-trimethyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1349909-25mg |
2-Amino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylic acid |
6266-05-3 | 98% | 25mg |
¥10588 | 2023-02-28 | |
Enamine | EN300-296272-0.05g |
2-amino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylic acid |
6266-05-3 | 0.05g |
$1140.0 | 2023-02-28 | ||
Alichem | A490025014-1g |
2-Amino-2-bornanecarboxylic acid |
6266-05-3 | 95% | 1g |
$481.80 | 2023-09-01 | |
Enamine | EN300-296272-10.0g |
2-amino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylic acid |
6266-05-3 | 10.0g |
$5837.0 | 2023-02-28 | ||
Enamine | EN300-296272-0.1g |
2-amino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylic acid |
6266-05-3 | 0.1g |
$1195.0 | 2023-02-28 | ||
Enamine | EN300-296272-5.0g |
2-amino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylic acid |
6266-05-3 | 5.0g |
$3935.0 | 2023-02-28 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD69698-1g |
2-Amino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylic acid |
6266-05-3 | 97% | 1g |
¥2856.0 | 2023-09-02 | |
Ambeed | A271919-1g |
2-Amino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylic acid |
6266-05-3 | 97% | 1g |
$416.0 | 2023-02-28 | |
Enamine | EN300-296272-2.5g |
2-amino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylic acid |
6266-05-3 | 2.5g |
$2660.0 | 2023-02-28 | ||
Alichem | A490025014-250mg |
2-Amino-2-bornanecarboxylic acid |
6266-05-3 | 95% | 250mg |
$180.25 | 2023-09-01 |
Bicyclo[2.2.1]heptane-2-carboxylicacid, 2-amino-1,7,7-trimethyl- Related Literature
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
Additional information on Bicyclo[2.2.1]heptane-2-carboxylicacid, 2-amino-1,7,7-trimethyl-
Bicyclo[2.2.1]heptane-2-carboxylic acid, 2-amino-1,7,7-trimethyl-
The compound with CAS No. 6266-05-3, known as Bicyclo[2.2.1]heptane-2-carboxylic acid, 2-amino-1,7,7-trimethyl, is a structurally unique organic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of bicyclic compounds, which are characterized by their rigid and stable frameworks due to the presence of two or more rings fused together. The bicyclo[2.2.1]heptane skeleton is a common motif in natural products and synthetic molecules, often associated with bioactive properties.
Recent studies have highlighted the potential of this compound in drug discovery and development. The carboxylic acid group at position 2 and the amino group at the same position introduce functional diversity, making this molecule a versatile building block for medicinal chemists. The presence of three methyl groups at positions 1 and 7 further enhances its hydrophobicity, which is a critical factor in determining its solubility and bioavailability.
One of the most intriguing aspects of this compound is its ability to act as a chiral template in asymmetric synthesis. The rigid bicyclic framework ensures high enantioselectivity in reactions involving this molecule, making it an invaluable tool in the synthesis of complex natural products and pharmaceutical agents. Researchers have utilized this property to develop novel synthetic routes for bioactive compounds with high enantiomeric excess.
In addition to its synthetic applications, this compound has shown promise in biological assays targeting various therapeutic areas. For instance, studies have demonstrated its potential as an inhibitor of certain enzymes involved in metabolic disorders and neurodegenerative diseases. The amino group at position 2 plays a crucial role in binding to enzyme active sites, while the bicyclo[2.2.1]heptane framework provides structural rigidity necessary for optimal binding affinity.
The synthesis of Bicyclo[2.2.1]heptane-2-carboxylic acid, 2-amino-1,7,7-trimethyl involves a multi-step process that combines principles from both classical organic chemistry and modern catalytic methods. Key steps include the formation of the bicyclic framework through ring-closing metathesis or other cyclization techniques, followed by functionalization at specific positions to introduce the amino and methyl groups.
From an environmental standpoint, this compound exhibits favorable biodegradation properties under aerobic conditions due to its hydrocarbon backbone and functional groups that facilitate microbial breakdown. This makes it an eco-friendly choice for applications in green chemistry and sustainable drug development.
Moreover, computational studies using molecular docking and quantum mechanics have provided insights into its interaction with biological targets at the molecular level. These studies have revealed that the trimethyl substituents at positions 1 and 7 contribute significantly to van der Waals interactions with target proteins, enhancing binding stability.
In conclusion, Bicyclo[2.2.1]heptane-2-carboxylic acid, 2-amino-1,7,7-trimethyl is a multifaceted compound with applications spanning synthetic chemistry, pharmacology, and environmental science. Its unique structure and functional groups make it a valuable asset in the development of novel therapeutic agents and advanced materials.
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